6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile
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Overview
Description
6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile is a complex organic compound with the molecular formula C13H11N3O3S It is characterized by the presence of an amino group, a hydroxyl group, a sulfonyl group attached to a methylphenyl ring, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of appropriate starting materials to form the nicotinonitrile core.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can interact with various biological molecules, affecting their function. The nitrile group can participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-hydroxy-5-((4-chlorophenyl)sulfonyl)nicotinonitrile
- 6-Amino-2-hydroxy-5-((4-bromophenyl)sulfonyl)nicotinonitrile
- 6-Amino-2-hydroxy-5-((4-fluorophenyl)sulfonyl)nicotinonitrile
Uniqueness
6-Amino-2-hydroxy-5-((4-methylphenyl)sulfonyl)nicotinonitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological molecules. This methyl group can affect the compound’s steric and electronic properties, making it distinct from its halogen-substituted analogs.
Properties
IUPAC Name |
6-amino-5-(4-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-2-4-10(5-3-8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLBCXLHBHVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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